molecular formula C12H13N3OS B13218658 N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B13218658
M. Wt: 247.32 g/mol
InChI Key: BYZCRWPMTZKDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a high-purity chemical compound designed for research and development applications in medicinal chemistry. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Benzothiazole derivatives are extensively investigated for their anti-inflammatory and analgesic properties, with some analogs demonstrating efficacy comparable to standard drugs like celecoxib in preclinical models . The structural motif is also explored in the development of novel antiviral agents, including SARS-CoV-2 protease inhibitors, and other therapeutic areas . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H13N3OS/c16-11(9-5-3-7-13-9)15-12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9,13H,3,5,7H2,(H,14,15,16)

InChI Key

BYZCRWPMTZKDIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The synthetic route involves the formation of an amide bond between the benzothiazole moiety and the pyrrolidine-2-carboxamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Compound 17i (N-(1,3-benzothiazol-2-yl)-4-hydroxy-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)

  • Structural Features : Incorporates a 4-methylbenzenesulfonyl group at the pyrrolidine nitrogen and a hydroxyl group at the 4-position of pyrrolidine.
  • Physicochemical Data :
    • Yield: 100%
    • Melting Point: 177.0°C
    • FTIR Peaks: 3412 cm⁻¹ (NH), 3376 cm⁻¹ (OH), 1725 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N) .

Compound 17j (N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)

  • Structural Features : Lacks the hydroxyl group present in 17i.
  • Key Difference : The absence of a hydroxyl group reduces polarity, resulting in an oily consistency compared to the crystalline 17i.

Nitro-Substituted Derivatives

Compound 17g (N-(1,3-benzothiazol-2-yl)-4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide)

  • Structural Features : Contains a nitro group on the benzenesulfonyl substituent.
  • Physicochemical Data: Yield: 99.96% Melting Point: 127.40–127.90°C FTIR Peaks: 1750 cm⁻¹ (C=O), 1528 cm⁻¹ (NO₂), 1354 cm⁻¹ (C=O) . HRMS: m/z 449.0586 (M+H; calc. 449.0588) .

Compound 17h (N-(1,3-benzothiazol-2-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide)

  • Structural Features : Similar to 17g but lacks the hydroxyl group.
  • Physicochemical Data: Yield: 99.98% Melting Point: 155.10°C FTIR Peaks: 1703 cm⁻¹ (C=O), 1531 cm⁻¹ (NO₂) .
  • Key Difference : Higher melting point than 17g, likely due to reduced steric hindrance from the absent hydroxyl group.

Benzoxazole and Benzothiadiazole Analogues

N-(2,1,3-Benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide

  • Structural Features : Replaces benzothiazole with benzothiadiazole and benzoxazole moieties.
  • Physicochemical Data :
    • Molecular Weight: 365.4 g/mol
    • Molecular Formula: C₁₈H₁₅N₅O₂S
    • Smiles: O=C(Nc1cccc2nsnc12)C1CCCN1c1nc2ccccc2o1 .
  • Key Difference : The benzothiadiazole-benzoxazole combination increases aromaticity and may enhance fluorescence or electronic properties.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Substituents Yield (%) Melting Point (°C) Key FTIR Peaks (cm⁻¹) Molecular Weight
N-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide None (parent compound) 273.35*
17i 4-OH, 4-methylbenzenesulfonyl 100 177.0 1725 (C=O), 1647 (C=N) 433.06
17g 4-OH, 4-nitrobenzenesulfonyl 99.96 127.4–127.9 1750 (C=O), 1528 (NO₂) 449.06
N-(2,1,3-Benzothiadiazol-4-yl)-... Benzothiadiazole, benzoxazole 365.4

*Calculated based on molecular formula C₁₂H₁₃N₃OS.

Research Findings and Trends

  • Synthetic Efficiency : Sulfonamide derivatives (e.g., 17i, 17j) exhibit near-quantitative yields (>99%), suggesting robust synthetic protocols .
  • Structural Impact on Physical State: Hydroxyl-containing derivatives (17i, 17g) are crystalline solids, while non-hydroxylated analogues (17j) remain oils, highlighting the role of hydrogen bonding in crystallization .
  • Electron-Withdrawing Effects: Nitro-substituted derivatives (17g, 17h) show distinct FTIR peaks for NO₂ (~1528 cm⁻¹) and elevated C=O stretching frequencies, indicating increased polarization .

Biological Activity

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrrolidine ring through a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.

This compound primarily exerts its effects through the inhibition of key enzymes involved in critical biochemical pathways. Notable targets include:

  • Dihydroorotase
  • DNA gyrase
  • MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase)
  • Peptide deformylase

These interactions disrupt essential processes such as DNA replication and cell wall synthesis in bacteria, leading to their death.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has shown effectiveness against various bacterial strains by inhibiting DNA gyrase and MurB, which are crucial for bacterial survival and replication. Molecular docking studies have confirmed its ability to form stable complexes with these enzymes .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. In vivo studies demonstrated that derivatives of benzothiazole bearing this structure significantly reduced inflammation in animal models. For instance, specific derivatives showed up to 80% inhibition of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like diclofenac .

Compound% Inhibition (1h)% Inhibition (2h)% Inhibition (3h)
17c767378
17i647378

Anticancer Activity

This compound has also been studied for its anticancer potential. Research shows that related benzothiazole derivatives exhibit broad-spectrum anticancer activity against various cell lines, including leukemia, lung cancer, and breast cancer cells. The log GI50 values for some derivatives were reported as low as -5.56, indicating high potency .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of N-(1,3-benzothiazol-2-yl)pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting a strong potential for development as an antibacterial agent.
  • Inflammation Model : In a controlled experiment involving carrageenan-induced inflammation in rats, the compound demonstrated significant anti-inflammatory activity. The results indicated that it could serve as a safer alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have severe side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.